N-demethyl Pazopanib (Positional Isomer)
Description
N-demethyl Pazopanib is a positional isomer and metabolite of Pazopanib, a multi-targeted tyrosine kinase inhibitor (TKI) approved for advanced renal cell carcinoma (RCC) and soft tissue sarcoma. Pazopanib primarily inhibits vascular endothelial growth factor receptors (VEGFR1–3), platelet-derived growth factor receptors (PDGFR-α/β), and c-KIT, thereby suppressing angiogenesis and tumor growth . The N-demethyl derivative arises from metabolic demethylation, altering its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H21N7O2S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-[[2-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-4-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)23-19-8-9-22-20(25-19)24-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25) |
InChI Key |
KXEITTOLAUJQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC=C2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-demethyl Pazopanib (Positional Isomer) typically involves the demethylation of Pazopanib. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-demethyl Pazopanib (Positional Isomer) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions
N-demethyl Pazopanib (Positional Isomer) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound.
Scientific Research Applications
N-demethyl Pazopanib (Positional Isomer) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the effects of structural variations on chemical properties.
Biology: Investigated for its potential biological activities, including its effects on cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment, due to its structural similarity to Pazopanib.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-demethyl Pazopanib (Positional Isomer) involves its interaction with multiple protein tyrosine kinases. These kinases are part of the angiogenesis pathway, which is crucial for tumor growth and survival. By inhibiting these kinases, the compound can reduce tumor blood flow, induce tumor cell apoptosis, and inhibit tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
- Mechanistic Insights :
- Pazopanib and Sunitinib share overlapping targets but differ in off-target effects. Pazopanib’s selectivity for VEGFR2 is less potent than Sunitinib’s but offers a better safety profile .
- N-demethyl Pazopanib’s demethylation may reduce hepatic toxicity (observed in Pazopanib at ≥50.3 μg/mL) but compromise metabolic stability .
- Derivatives P2d and P2e exhibit superior VEGFR-2 inhibition compared to Pazopanib, highlighting the impact of structural modifications .
Pharmacokinetic and Metabolic Differences
Q & A
Basic Research Questions
Q. How is N-demethyl Pazopanib (Positional Isomer) structurally differentiated from Pazopanib using spectroscopic methods?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for separation and identification. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can resolve positional isomerism by analyzing chemical shift disparities in aromatic protons or methyl groups . Molecular docking simulations (e.g., Glide software) may further predict binding orientation differences to targets like VEGFR .
- Data Reference : Molecular weights: Pazopanib (437.5 g/mol) vs. N-demethyl Pazopanib (423.5 g/mol) .
Q. What analytical techniques are validated for quantifying N-demethyl Pazopanib in biological matrices?
- Methodology : Use reverse-phase HPLC with UV detection (λ = 260–280 nm) for quantification. Validate assays for linearity (1–100 μg/mL), precision (CV < 15%), and recovery (>85%) in plasma or tissue homogenates. Cross-validate with tandem mass spectrometry for enhanced specificity .
- Data Reference : Pazopanib’s elimination half-life (31.1 hours at 800 mg/day) informs sampling intervals for metabolite detection .
Q. What synthetic routes yield high-purity N-demethyl Pazopanib, and how is purity validated?
- Methodology : Optimize demethylation reactions using reductive agents (e.g., sodium cyanoborohydride) under inert conditions. Purity is assessed via HPLC (≥98% purity threshold) and elemental analysis. Impurity profiling should follow ICH guidelines .
Advanced Research Questions
Q. How does positional isomerism affect N-demethyl Pazopanib’s binding affinity to VEGFR compared to Pazopanib?
- Methodology : Perform competitive binding assays (e.g., surface plasmon resonance) to calculate dissociation constants (Kd). Compare docking scores (Glide XP) for Pazopanib and its isomer in VEGFR-2 active sites .
- Data Contradiction : Pazopanib’s efficacy plateau at ≥800 mg/day suggests metabolite contributions; isomer binding may alter dose-response relationships .
Q. What experimental designs address discrepancies between in vitro and in vivo activity data for N-demethyl Pazopanib?
- Methodology : Use a PICO framework to define cohorts: P (tumor xenograft models), I (N-demethyl Pazopanib), C (Pazopanib), O (tumor volume reduction). Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile in vitro IC50 with in vivo exposure .
- Data Reference : Pazopanib’s target trough concentration (C24 ≥15 μg/mL) serves as a benchmark for metabolite efficacy thresholds .
Q. How do structural modifications in the isomer impact off-target kinase activity?
- Methodology : Profile kinase inhibition using a panel assay (e.g., Eurofins KinaseProfiler). Compare selectivity ratios (IC50 for VEGFR vs. off-target kinases like c-Kit or PDGFR) between Pazopanib and its isomer .
Q. What strategies mitigate metabolic instability of N-demethyl Pazopanib in preclinical models?
- Methodology : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in rodent models to assess metabolite half-life extension. Use stable isotope labeling (e.g., deuterated analogs) to track degradation pathways .
Key Considerations
- Ethical Compliance : Adhere to NIH/FDA guidelines for metabolite studies in animal models, including 3R principles (Replacement, Reduction, Refinement) .
- Literature Gaps : Limited data exist on the isomer’s role in Pazopanib resistance mechanisms. Prioritize RNA-seq profiling of treated tumor models to identify compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
